molecular formula C21H18FN5O2 B2764736 N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-33-0

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2764736
CAS No.: 852450-33-0
M. Wt: 391.406
InChI Key: WYQVIBBSJAPRMO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core. Its structure includes:

  • 1-(4-Fluorophenyl): A fluorine-substituted aromatic ring at position 1, likely enhancing electronic interactions in biological targets.
  • Acetamide side chain: At position 5, substituted with a 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-3-8-18(14(2)9-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQVIBBSJAPRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈FN₃O₂
  • Molecular Weight : 329.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine core : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Acetylation : The final step often involves the acetylation of the amine group to yield the acetamide derivative.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance:

  • In vitro Studies : It exhibited significant cytotoxicity against several cancer cell lines with IC₅₀ values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

  • Cytokine Inhibition : It can reduce the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • PPARγ Agonism : The compound acts as a partial agonist of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat cell differentiation. This may explain its potential in treating type II diabetes .
  • Inhibition of Kinases : It may inhibit certain kinases involved in cancer progression, leading to reduced tumor growth and metastasis.

Study 1: Anticancer Activity Evaluation

In a recent study published in Nature Reviews Cancer, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity. The study highlighted that derivatives with fluorinated phenyl groups showed improved efficacy compared to non-fluorinated counterparts .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound. The findings revealed that it significantly downregulated NF-kB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for its anti-inflammatory action.

Scientific Research Applications

The following table summarizes the biological activities reported for N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide:

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15
Anti-inflammatoryRAW 264.7 macrophages12.0

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction through caspase activation and modulation of cell cycle regulators.

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects on Aurora A kinase, a critical regulator in cell division and a target for cancer therapy. The study reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its antiproliferative and apoptotic properties, it is being investigated as a potential treatment for various cancers.
  • Inflammatory Diseases : Its anti-inflammatory effects may provide therapeutic avenues for treating conditions characterized by excessive inflammation.
  • Neurological Disorders : Given its interactions with kinase pathways, further research may explore its role in neuroprotection or neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • Steric and Lipophilic Effects : The 2,4-dimethylphenyl group in the target compound increases lipophilicity, which may improve membrane permeability but could reduce aqueous solubility.
  • Biological Activity : Hydrazide-hydrazone derivatives (Ev7) exhibit marked antiproliferative activity, attributed to additional hydrogen-bonding capacity and conformational flexibility absent in simple acetamides .

Core Modifications and Functional Group Additions

  • Chromen-4-one Hybrids (Ev6): Compounds like Example 83 in integrate a chromen-4-one moiety with the pyrazolo[3,4-d]pyrimidinone core.
  • Hydrazide-Hydrazone Derivatives (Ev7) : These derivatives (e.g., 5a–5e) replace the acetamide’s aryl group with hydrazide-hydrazone linkages, enabling π-π stacking and hydrogen bonding with biological targets. Such structural changes correlate with antiproliferative efficacy against cancer cell lines (e.g., MCF-7, HCT-116) .

Physicochemical and Pharmacokinetic Inferences

  • Melting Points : Hydrazide-hydrazone analogs (Ev7) exhibit higher melting points (242–260°C) than simple acetamides, likely due to enhanced crystallinity from hydrogen-bonding networks. The target compound’s melting point remains uncharacterized but may align with Ev1/Ev2 analogs.
  • Solubility : The dimethylphenyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (Ev1, Ev2) but improves lipid bilayer penetration.
  • Metabolic Stability : Fluorine at the 4-position (common across analogs) may retard oxidative metabolism, extending half-life .

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